Endothelin (16-21): A Technical Guide to its Discovery and Initial Characterization
Endothelin (16-21): A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, plays a crucial role in vascular homeostasis and pathophysiology.[1] Its discovery in 1988 opened a new avenue of research in cardiovascular science.[2] Subsequent studies revealed that the biological activity of endothelin is not solely dependent on the full-length peptide. The C-terminal hexapeptide fragment, Endothelin (16-21), with the amino acid sequence His-Leu-Asp-Ile-Ile-Trp, was identified as a key determinant of the molecule's interaction with its receptors and its physiological effects.[3] This technical guide provides an in-depth overview of the discovery and initial characterization of Endothelin (16-21), focusing on its binding affinities, physiological actions, and the experimental methodologies used in its early investigation.
Discovery and Structure-Activity Relationship
The initial exploration into the structure-activity relationship of endothelin peptides quickly highlighted the significance of the C-terminal region. Early studies demonstrated that removal of the C-terminal tryptophan (Trp21) resulted in a dramatic loss of vasoconstrictor potency, indicating its critical role in receptor interaction.[3] Further investigations into various C-terminal fragments of endothelin led to the characterization of the hexapeptide, Endothelin (16-21), as a biologically active entity.
Structure-activity studies revealed that specific amino acid residues within the (16-21) sequence are essential for its activity. The C-terminal tryptophan at position 21 is paramount for high-affinity binding and the characteristic long-lasting biological effects of endothelins.[3] Modifications to other residues within this hexapeptide have been shown to modulate its affinity and selectivity for the different endothelin receptor subtypes, ET-A and ET-B. For instance, the analog Ac-[D-Trp16]-Endothelin-1 (16-21) was found to be a potent ligand for the ET-A receptor.[4]
Quantitative Data on Receptor Binding and Physiological Effects
The initial characterization of Endothelin (16-21) and its analogs involved extensive in vitro and ex vivo studies to determine their binding affinities for endothelin receptors and to quantify their physiological effects. This data is crucial for understanding the pharmacological profile of this hexapeptide.
Receptor Binding Affinities
Radioligand binding assays were instrumental in determining the affinity of Endothelin (16-21) and its derivatives for ET-A and ET-B receptors. These assays typically involve the use of a radiolabeled endothelin peptide and measuring its displacement by unlabeled ligands.
| Compound | Receptor Subtype | Preparation | Assay Type | Affinity (Ki/IC50/Kd) | Reference |
| Ac-[D-Trp16]-Endothelin-1 (16-21) | ET-A | Rabbit Vascular Smooth Muscle Cells | Competition Binding | IC50 = 0.13 µM | [4] |
| Endothelin (16-21) | ET-B | Porcine Lung Membranes | Competition Binding | - | [5] |
| ET-1 | ET-A | C6-BU-1 Rat Glioma Cells | Saturation Binding | Kd = 108 pM | [6] |
| ET-1 | ET-A | C6-BU-1 Rat Glioma Cells | Competition Binding | Kd = 0.074 nM | [6] |
| ET-3 | ET-A | C6-BU-1 Rat Glioma Cells | Competition Binding | Kd = 261 nM | [6] |
Physiological Effects
The physiological effects of Endothelin (16-21) were primarily assessed through smooth muscle contraction assays in various isolated tissues and calcium mobilization assays in cultured cells.
| Compound | Assay | Tissue/Cell Type | Effect | Potency (EC50) | Reference |
| Endothelin (16-21) | Smooth Muscle Contraction | Guinea-pig bronchus | Contraction | 228 nM | [7] |
| Endothelin-1 | Smooth Muscle Contraction | Rat Aorta | Contraction | ~1 nM | [8] |
| Endothelin-1 | Smooth Muscle Contraction | Rabbit Aorta | Contraction | ~1 nM | [8] |
| Endothelin-1 | Smooth Muscle Contraction | Rat Trachea | Contraction | - | [8][9] |
| Endothelin-1 | Calcium Mobilization | C6-BU-1 Rat Glioma Cells | Increase in [Ca2+]i | 0.71 nM | [6] |
| Endothelin-3 | Calcium Mobilization | C6-BU-1 Rat Glioma Cells | Increase in [Ca2+]i | 120 nM | [6] |
| Ac-[D-Trp16]-Endothelin-1 (16-21) | Calcium Mobilization | Pituitary Gonadotropes | Increase in [Ca2+]i | 2.1 µM | [4] |
| Endothelin-1 | Calcium Efflux | Rabbit Aortic Smooth Muscle Cells | 45Ca2+ Efflux | ~60 pM | [10] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the initial characterization of Endothelin (16-21).
Radioligand Binding Assay
This protocol describes a typical competition radioligand binding assay to determine the affinity of a test compound for endothelin receptors.
Objective: To determine the inhibitory constant (Ki) of Endothelin (16-21) for ET-A and ET-B receptors.
Materials:
-
Cell membranes expressing either ET-A or ET-B receptors (e.g., from rabbit vascular smooth muscle cells or porcine lung).
-
Radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Unlabeled Endothelin (16-21) and other competing ligands.
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, containing 145 mM NaCl, 5 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mg/ml bovine serum albumin, and 0.2 mg/ml bacitracin).[5]
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare cell membrane homogenates expressing the target endothelin receptor subtype.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., 30 pM [125I]-ET-1).[5]
-
Add increasing concentrations of the unlabeled competitor, Endothelin (16-21).
-
To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 100 nM ET-1).[5]
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium (e.g., 60 minutes at 37°C).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of Endothelin (16-21).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay
This protocol outlines the procedure for assessing the contractile effect of Endothelin (16-21) on isolated smooth muscle preparations using an organ bath setup.
Objective: To determine the concentration-response relationship and EC50 value of Endothelin (16-21) for inducing smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig bronchus, rat aorta, or rabbit aorta).
-
Organ bath system with a force transducer.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.
-
Endothelin (16-21) stock solution.
-
Data acquisition system.
Procedure:
-
Dissect the desired smooth muscle tissue and cut it into rings or strips of appropriate size.
-
Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and aerated with carbogen.
-
Connect one end of the tissue to a stationary hook and the other end to a force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh PSS.
-
After equilibration, elicit a reference contraction with a standard agonist (e.g., KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Add cumulative concentrations of Endothelin (16-21) to the organ bath and record the contractile response until a maximal effect is achieved.
-
Record the tension developed at each concentration.
-
Analyze the data by plotting the contractile response against the logarithm of the Endothelin (16-21) concentration to generate a concentration-response curve.
-
Determine the EC50 value from the curve.
Calcium Mobilization Assay
This protocol details a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Endothelin (16-21) using a fluorescent calcium indicator.
Objective: To determine the ability of Endothelin (16-21) to induce calcium mobilization and to quantify its potency (EC50).
Materials:
-
Cultured cells expressing endothelin receptors (e.g., C6-BU-1 rat glioma cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Endothelin (16-21) stock solution.
-
Fluorometer or fluorescence microscope with a plate reader.
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluence.
-
Prepare a loading buffer containing the fluorescent calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorometer or fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Endothelin (16-21) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the peak fluorescence response for each concentration of Endothelin (16-21).
-
Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC50 value.
Signaling Pathways
Endothelin receptors are G-protein coupled receptors (GPCRs).[1] Upon ligand binding, they activate intracellular signaling cascades. The ET-A and ET-B receptors can couple to various G-protein subtypes, including Gq, Gi, and Gs.[11] The primary signaling pathway activated by ET-1, particularly through the ET-A receptor, involves the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Given that Endothelin (16-21) is a selective agonist for the ET-B receptor, its signaling is expected to follow a similar G-protein mediated pathway. The ET-B receptor is known to couple to both Gq and Gi proteins. The Gq-mediated pathway would lead to calcium mobilization as described above. The Gi-mediated pathway would inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
The discovery and initial characterization of Endothelin (16-21) were pivotal in understanding the structure-function relationships of the endothelin family of peptides. This C-terminal hexapeptide was identified as a crucial component for receptor interaction and biological activity. The quantitative data from binding and functional assays have provided a solid foundation for its pharmacological profiling, revealing its role as a selective ET-B receptor agonist. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the endothelin system. The elucidation of its signaling pathway through G-protein coupling provides a framework for understanding its mechanism of action at the molecular level. Further research into Endothelin (16-21) and its analogs continues to be a promising area for the development of novel therapeutic agents targeting the endothelin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of endothelin binding and calcium mobilization in C6-BU-1 rat glioma and N18TG2 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Endothelin: differential effects in vascular and nonvascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-induced contractions of tracheal smooth muscle and identification of specific endothelin binding sites in the trachea of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
